(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone
Overview
Description
The compound “(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone” is a complex organic molecule. It contains a bromothiophenyl group, a difluoropiperidinyl group, and a methanone group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromothiophenyl group would contribute to the aromaticity of the molecule, while the difluoropiperidinyl group would introduce elements of chirality .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom in the bromothiophenyl group, which is a good leaving group, and the difluoropiperidinyl group, which may act as a nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromothiophenyl and difluoropiperidinyl groups could potentially influence its solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Antimicrobial Activity
- The compound shows potential in the synthesis of antimicrobial agents. For instance, similar compounds like 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have been synthesized and shown to exhibit good antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Structural Analysis and Chemical Reactivity
- Compounds with structural similarities have been characterized and analyzed using techniques such as UV, IR, NMR, and high-resolution mass spectrometry. Theoretical vibrational spectra and density functional theory calculations have provided insights into the equilibrium geometry, bonding features, and chemical reactivity of these compounds (Shahana & Yardily, 2020).
Spectroscopic Investigation
- Spectroscopic methods like FT-IR, Raman, and NMR have been used to investigate the characteristics of related compounds, aiding in confirming their molecular structure. Molecular orbital calculations such as HOMO-LUMO energy gap and Mulliken population analysis have been utilized to understand their chemical reactivity descriptors (Arasu, Asirvatham, Priya, & Revathi, 2019).
Antioxidant Properties
- Some derivatives of this compound class have been investigated for their antioxidant properties. For example, (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives exhibited effective antioxidant power in various assays (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antibacterial and Antifungal Evaluation
- Related compounds, such as 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, have shown promising antibacterial and antifungal activities in various studies (Sharma, Vala, Rajani, Ramkumar, Gardas, Banerjee, & Patel, 2022).
Synthesis of Novel Central Nervous System Depressants
- Similar structures, such as (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, have been synthesized and evaluated for central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity (Butler, Wise, & Dewald, 1984).
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, (+)-5-(5-bromothiophen-3-yl)-5-methyl-4-oxo-4,5-dihydro-furan-2-carboxylic acid, has been reported to interact with gpr109b , a G-protein coupled receptor involved in lipid metabolism .
Mode of Action
Based on its potential interaction with gpr109b , it might inhibit forskolin-induced cAMP generation , thereby modulating cellular signaling pathways.
Biochemical Pathways
Given its potential interaction with gpr109b , it might influence lipid metabolism and related signaling pathways.
Result of Action
Based on its potential interaction with gpr109b , it might modulate cellular signaling pathways, potentially influencing lipid metabolism.
Properties
IUPAC Name |
(5-bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NOS/c11-8-5-7(6-16-8)9(15)14-3-1-10(12,13)2-4-14/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFBNHJLBZXERK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CSC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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